molecular formula C26H29F3N4O8 B608442 Lamifiban trifluoroacetate CAS No. 144412-50-0

Lamifiban trifluoroacetate

Cat. No.: B608442
CAS No.: 144412-50-0
M. Wt: 582.53
InChI Key: CUEOPXPXIBCIAX-BDQAORGHSA-N
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Description

Scientific Research Applications

Lamifiban trifluoroacetate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in preventing platelet aggregation and thrombus formation.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

Lamifiban inhibits platelet aggregation and thrombus formation by preventing the binding of fibrinogen to platelets . It is an intravenously administered, selective, reversible, nonpeptide glycoprotein IIb/IIIa receptor antagonist .

Future Directions

While specific future directions for Lamifiban trifluoroacetate were not found in the search results, it is worth noting that the field of fibrotic interstitial lung diseases (ILDs), a potential application area for Lamifiban, has seen significant advancements in the past 10 years . This progress has enabled a better understanding, characterization, and treatment of these diseases .

Preparation Methods

The synthesis of Lamifiban trifluoroacetate involves several steps, typically starting with the preparation of the core structure, followed by the introduction of trifluoroacetate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Lamifiban trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Lamifiban trifluoroacetate is unique compared to other glycoprotein IIb/IIIa receptor antagonists due to its nonpeptide structure and reversible binding. Similar compounds include:

    Eptifibatide: A cyclic heptapeptide that also inhibits the glycoprotein IIb/IIIa receptor.

    Tirofiban: A nonpeptide antagonist similar to this compound but with different binding characteristics.

    Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.

The uniqueness of this compound lies in its specific binding properties and its reversible inhibition, which can be advantageous in certain therapeutic contexts .

Properties

IUPAC Name

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOPXPXIBCIAX-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144412-50-0
Record name Lamifiban trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIFIBAN TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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